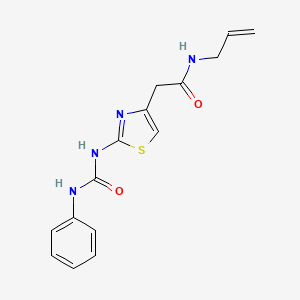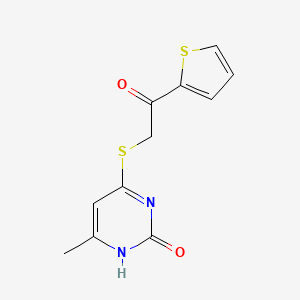
1-(2-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It has been studied extensively for its potential use in scientific research as a tool to investigate various biological processes.
科学的研究の応用
Antimicrobial Applications
Quinolones, including fluoroquinolones, are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to bacterial cell death (Ferguson, 1995). Modifications to the quinolone structure, such as the introduction of fluorine atoms, have significantly enhanced their antibacterial efficacy and pharmacokinetic profiles.
Antioxidant Capacity
Quinoline derivatives have been investigated for their antioxidant properties. Studies like the ABTS/PP decolorization assay reveal insights into the antioxidant capacity of compounds through specific reaction pathways, indicating that certain quinoline derivatives could serve as potent antioxidants (Ilyasov et al., 2020).
Corrosion Inhibition
Quinoline compounds have shown effectiveness as anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. This property is particularly relevant in protecting industrial equipment and infrastructure from corrosion, a significant issue in various sectors including oil and gas, and water treatment (Verma, Quraishi, & Ebenso, 2020).
Analytical and Diagnostic Applications
The versatility of quinoline derivatives extends to analytical chemistry and diagnostics, where they are utilized in developing sensitive and selective sensors for various analytes. These compounds can be designed to detect ions or molecules with high specificity, offering potential applications in environmental monitoring, healthcare diagnostics, and biochemical research (Dey, Al Kobaisi, & Bhosale, 2018).
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-30-21-12-18-20(13-22(21)31-2)26(14-16-8-6-7-11-19(16)25)15-23(24(18)27)32(28,29)17-9-4-3-5-10-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPNUGQVJMJDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)
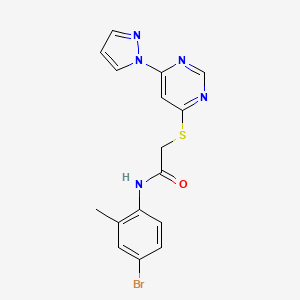
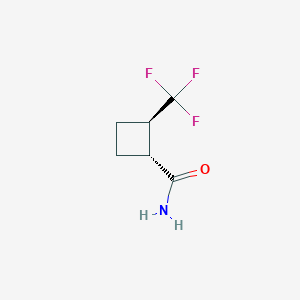

![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)
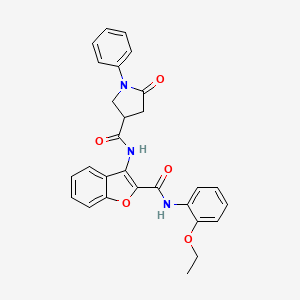
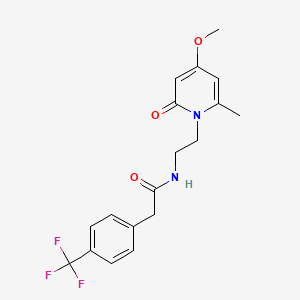
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)
